6-Fluorohexanoic acid

Pharmacology Toxicology Fatty Acid Metabolism

6-Fluorohexanoic acid (C6H11FO2, MW 134.15) is a terminal mono-fluorinated fatty acid analogue. This compound is utilized in advanced research as a specialized chemical probe, particularly in positron emission tomography (PET) imaging and as a structural component in targeted protein degradation.

Molecular Formula C6H11FO2
Molecular Weight 134.15 g/mol
CAS No. 373-05-7
Cat. No. B1605455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorohexanoic acid
CAS373-05-7
Molecular FormulaC6H11FO2
Molecular Weight134.15 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCF
InChIInChI=1S/C6H11FO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
InChIKeyQDVPGZOKFHEOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorohexanoic Acid (CAS 373-05-7): A Procurement-Focused Overview for Specialized Research Applications


6-Fluorohexanoic acid (C6H11FO2, MW 134.15) is a terminal mono-fluorinated fatty acid analogue [1]. This compound is utilized in advanced research as a specialized chemical probe, particularly in positron emission tomography (PET) imaging and as a structural component in targeted protein degradation [2]. Its primary differentiation from simple fatty acids lies in the strategic placement of the fluorine atom, which alters metabolic handling without drastically modifying lipophilicity, enabling specific interactions with enzymes like acyl-CoA synthetases [1].

Why Generic Substitution Fails: The Critical Role of Chain Length and Fluorination Position in 6-Fluorohexanoic Acid


For researchers procuring this compound, substituting a non-fluorinated analogue or a different chain-length fluorinated acid is scientifically untenable. The compound's precise C6 chain length and terminal ω-fluorination are critical determinants of its biochemical behavior. Studies demonstrate that the specificity of its antagonism with native fatty acids is chain-length dependent: 6-fluorohexanoate is selectively antagonized by its non-fluorinated counterpart, hexanoate, a phenomenon not observed with acetate or butyrate [1]. This chain-length specificity dictates its unique metabolic fate and distinguishes it fundamentally from shorter-chain analogues like 4-fluorobutyrate, which are metabolically processed and antagonized differently [1]. This evidence confirms that simple in-class substitution would invalidate experimental outcomes dependent on this precise molecular structure.

Quantitative Procurement Evidence for 6-Fluorohexanoic Acid: Head-to-Head Data Against Key Comparators


Chain-Length Specific Antagonism: 6-Fluorohexanoate vs. 4-Fluorobutyrate

The inhibitory effects of 6-fluorohexanoate on isolated rabbit intestinal motility are antagonized most effectively by hexanoate, whereas the shorter-chain analogue 4-fluorobutyrate is best antagonized by butyrate. This chain-length specificity confirms differential enzyme processing [1].

Pharmacology Toxicology Fatty Acid Metabolism

Differential Metabolic Fate: Citrate Accumulation in Intact Animals

In vivo studies demonstrate that 6-fluorohexanoate, like fluoroacetate and 4-fluorobutyrate, causes citrate accumulation in rats and dogs, a hallmark of Krebs cycle disruption. In contrast, 3-fluoropropionate does not cause citrate accumulation or toxicity [1]. Additionally, 6-fluorohexanoic acid and 6-fluorohexylamine were found to be more toxic than fluoroacetate on a molar basis [2].

Toxicology Metabolism Biochemistry

Tumor Imaging Performance: 2-[18F]Fluorohexanoic Acid as a PET Tracer

The medium-chain fatty acid PET tracer 2-[18F]fluorohexanoic acid (18F-FHA) demonstrates quantifiable tumor uptake. In a recent study, its synthesis achieved high radiochemical yield (65 ± 5.4%) and purity (>99%) [1]. Tumor uptake at 60 min post-injection in A431 and Hek293 xenograft models was 7.1 ± 0.4 %ID/g and 8.8 ± 0.6 %ID/g, respectively. This performance is enhanced by salicylic acid, an inhibitor of medium-chain acyl-CoA synthetase (ACSM), which significantly increased tumor uptake (p < 0.05) without affecting blood levels [1].

Oncology PET Imaging Radiochemistry

Validated Application Scenarios for Procuring 6-Fluorohexanoic Acid Based on Quantitative Evidence


Investigating Chain-Length Specificity of Fatty Acid Activating Enzymes

Researchers studying the substrate specificity of acyl-CoA synthetases can use 6-fluorohexanoic acid as a precise probe. The evidence that its inhibitory effects are uniquely antagonized by hexanoate, unlike 4-fluorobutyrate, confirms its utility in dissecting chain-length-dependent enzyme mechanisms [1]. This makes it a valuable tool for enzymology and metabolic engineering studies.

Development of 18F-Labeled PET Tracers for Tumor Metabolism Imaging

Radiochemists and oncologists can utilize 6-fluorohexanoic acid as a precursor for synthesizing medium-chain fatty acid PET tracers like 2-[18F]fluorohexanoic acid. The established radiochemical yield (65 ± 5.4%) and specific tumor uptake values in xenograft models (7.1-8.8 %ID/g) provide a robust benchmark for preclinical tracer development and comparison [2].

Creating Bifunctional Linkers for Targeted Protein Degradation (PROTACs)

In chemical biology, the NHS ester of 6-[18F]fluorohexanoic acid serves as a valuable bifunctional prosthetic group for conjugating radiolabels to peptides and proteins via lysine residues [3]. This application is critical for developing novel PROTACs where precise linker length and composition, such as a C6 alkyl chain, are essential for optimal ternary complex formation and degradation efficiency.

Mechanistic Studies of Fluoroacetate-Like Toxicity and Krebs Cycle Inhibition

Toxicologists and biochemists can employ 6-fluorohexanoic acid to induce citrate accumulation in vivo, a hallmark of Krebs cycle disruption [4]. Its higher molar toxicity compared to fluoroacetate makes it a potent tool for investigating the metabolic basis of fluoro-fatty acid poisoning and for developing antidotal strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluorohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.